molecular formula C17H10BrClO4 B14881179 2-(6-bromo-4H-1,3-benzodioxin-8-yl)-6-chloro-4H-chromen-4-one

2-(6-bromo-4H-1,3-benzodioxin-8-yl)-6-chloro-4H-chromen-4-one

Cat. No.: B14881179
M. Wt: 393.6 g/mol
InChI Key: MADUWAYVCBCOOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-6-chloro-4H-chromen-4-one is a complex organic compound that features a combination of benzo[d][1,3]dioxin and chromenone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-6-chloro-4H-chromen-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxin moiety, followed by its coupling with a chromenone derivative. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-6-chloro-4H-chromen-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-6-chloro-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-6-chloro-4H-chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through its ability to bind to these targets, thereby modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-6-chloro-4H-chromen-4-one lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and chlorine atoms allows for diverse substitution reactions, making it a versatile compound for synthetic applications.

Properties

Molecular Formula

C17H10BrClO4

Molecular Weight

393.6 g/mol

IUPAC Name

2-(6-bromo-4H-1,3-benzodioxin-8-yl)-6-chlorochromen-4-one

InChI

InChI=1S/C17H10BrClO4/c18-10-3-9-7-21-8-22-17(9)13(4-10)16-6-14(20)12-5-11(19)1-2-15(12)23-16/h1-6H,7-8H2

InChI Key

MADUWAYVCBCOOU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl)OCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.